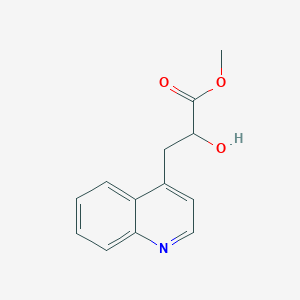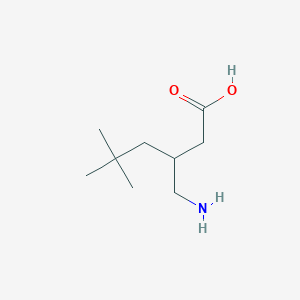
Tert-butyl (2-hydroxy-2-(2-hydroxyphenyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly known for its role in the synthesis of various biologically active molecules and its utility in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. The reaction parameters are optimized to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate is used as a protecting group for amines during peptide synthesis. It helps in the selective protection and deprotection of functional groups, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is employed in the synthesis of various bioactive molecules, including inhibitors and modulators of enzymatic activity. It is also used in the study of protein-ligand interactions.
Medicine: In medicinal chemistry, tert-butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate is used in the development of pharmaceutical compounds. It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the formulation of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. It is removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group. The pathways involved include nucleophilic substitution and elimination reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- N-Boc-ethanolamine
Comparison:
- tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the additional hydroxyl group on the phenyl ring, making it less versatile in certain synthetic applications .
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group, which can provide more sites for functionalization but may also introduce steric hindrance .
- N-Boc-ethanolamine: Commonly used as a protecting group for amines, similar to tert-butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate, but with a simpler structure .
Conclusion
tert-Butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate is a valuable compound in organic synthesis, medicinal chemistry, and industrial applications. Its unique structure and reactivity make it a versatile tool for the synthesis of complex molecules and the development of new pharmaceuticals.
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-hydroxy-2-(2-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-6-4-5-7-10(9)15/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) |
Clé InChI |
KQGBJEYUTOLJKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)

![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)




![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)


![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
